molecular formula C20H28N4O2 B2783562 1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine CAS No. 1014091-17-8

1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B2783562
CAS No.: 1014091-17-8
M. Wt: 356.47
InChI Key: NVVYFIFOBKMPPA-UHFFFAOYSA-N
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Description

1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a pyrazole ring substituted with a propoxy and propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic conditions.

    Substitution on the pyrazole ring: The pyrazole ring is then alkylated with propyl and propoxy groups using appropriate alkyl halides in the presence of a base.

    Formation of the piperazine ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and a suitable dihaloalkane.

    Coupling of the piperazine and pyrazole rings: The final step involves coupling the phenyl-substituted piperazine with the substituted pyrazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and pyrazole rings.

    Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-phenylpiperazin-1-yl)(3-methoxy-1-propyl-1H-pyrazol-4-yl)methanone
  • (4-phenylpiperazin-1-yl)(3-ethoxy-1-propyl-1H-pyrazol-4-yl)methanone
  • (4-phenylpiperazin-1-yl)(3-butoxy-1-propyl-1H-pyrazol-4-yl)methanone

Uniqueness

The uniqueness of 1-phenyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The propoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-10-24-16-18(19(21-24)26-15-4-2)20(25)23-13-11-22(12-14-23)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVYFIFOBKMPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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